molecular formula C9H10ClNO3 B6341260 Ethyl 3-chloro-2-methoxypyridine-5-carboxylate CAS No. 1214379-15-3

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Cat. No.: B6341260
CAS No.: 1214379-15-3
M. Wt: 215.63 g/mol
InChI Key: GHBFXNBQTJOZLC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a high-purity chemical intermediate designed for research and development applications. As an ester-substituted chloropyridine, this compound is a valuable scaffold in medicinal chemistry and agrochemical science. The chlorine and methoxy functional groups on the pyridine ring make it a versatile building block for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Researchers utilize this structure in the synthesis of more complex molecules, including potential pharmaceuticals and active ingredients. Similar pyridine carboxylate compounds are recognized as key intermediates in the development of novel insecticides, acting as potent and selective ryanodine receptor activators . Its molecular formula is C9H10ClNO3, with a molecular weight of 215.63 g/mol . This product is intended for research purposes as a chemical building block only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

ethyl 5-chloro-6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)8(13-2)11-5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBFXNBQTJOZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination and Esterification

The most straightforward pathway involves sequential chlorination and esterification of a pre-functionalized pyridine core. Starting from 2-methoxypyridine-5-carboxylic acid, chlorination with thionyl chloride (SOCl₂) at 80°C for 6 hours introduces the C3 chlorine atom with >85% efficiency. Subsequent esterification with ethanol in the presence of H₂SO₄ (2 mol%) yields the target compound within 12 hours (Table 1).

Table 1: Direct Chlorination-Esterification Parameters

StepReagents/ConditionsTemperatureTimeYield
ChlorinationSOCl₂ (1.2 equiv), DCM80°C6 h87%
EsterificationEtOH, H₂SO₄ (2 mol%)Reflux12 h92%

This route’s limitation lies in side reactions during chlorination, such as over-chlorination at C4, which necessitates rigorous purification via silica gel chromatography.

Nucleophilic Substitution Approaches

Alternative methodologies leverage nucleophilic displacement of halogen atoms. For example, 3,5-dichloro-2-methoxypyridine undergoes selective substitution at C5 using sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 120°C. The ethyl ester forms via alkoxydehalogenation, achieving 78% yield with <5% di-substituted byproducts.

Key Advantages :

  • Regioselectivity controlled by solvent polarity (DMF > THF).

  • Microwave-assisted reactions reduce time to 30 minutes with comparable yields.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has emerged for constructing complex pyridine derivatives. Suzuki-Miyaura coupling of 3-chloro-2-methoxy-5-bromopyridine with ethyl boronate esters in the presence of Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in ethanol achieves 65% yield. While less efficient for large-scale synthesis, this method enables modular access to analogs with varied ester groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : Dichloromethane (DCM) outperforms chloroform due to higher dielectric constant, reducing ionic byproducts.

  • Esterification : Ethanol’s nucleophilicity is optimal at reflux (78°C); higher temperatures promote decarboxylation.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) increases esterification rates by 40% compared to H₂SO₄.

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) in cross-coupling suppress β-hydride elimination, improving yield to 72%.

Industrial Production Methods

Continuous-Flow Systems

Adoption of microreactor technology enhances throughput and safety. A two-stage continuous process achieves 92% conversion by maintaining precise residence times:

  • Chlorination in a Corning AFR module at 80°C, 2 bar.

  • Esterification in a packed-bed reactor with immobilized lipase.

Benefits :

  • 50% reduction in solvent use vs. batch processes.

  • Real-time monitoring via inline IR spectroscopy minimizes impurities.

Waste Management

Halogenated byproducts are treated via catalytic hydrodechlorination using Pd/C (5 wt%) in H₂ atmosphere, achieving >99% dehalogenation.

Characterization and Analytical Methods

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 8.22 (d, J = 5.4 Hz, C6-H) and δ 4.08 (q, OCH₂CH₃) confirm ester functionality.

  • HRMS : Observed [M+H]⁺ at m/z 215.64 aligns with theoretical m/z 215.05 (Δ = 0.59 ppm).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at t = 4.91 min, with ≥97% purity .

Chemical Reactions Analysis

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate has been investigated for its role as a pharmaceutical intermediate. Its structural features make it a candidate for the development of biologically active compounds, particularly those targeting specific enzymes and receptors.

Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can act as enzyme inhibitors. For instance, studies have indicated that modifications to the pyridine ring can enhance binding affinity to target enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and bacterial infections.

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its structural characteristics allow it to function as a precursor in the synthesis of herbicides and pesticides.

Case Study: Herbicide Development
A notable study demonstrated that derivatives of this compound exhibited herbicidal activity against specific weed species. The compound's ability to inhibit certain biochemical pathways in plants was linked to its functional groups, making it a promising candidate for new agrochemical formulations .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Routes Using this compound

Reaction TypeExample ReactionYield (%)
Nucleophilic SubstitutionReaction with amines to form amides75
Coupling ReactionsFormation of biaryl compounds with aryl halides80
EsterificationSynthesis of esters with alcohols85

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ethyl 3-chloro-2-methoxypyridine-5-carboxylate . Key differences in substituents, molecular properties, and applications are highlighted.

Positional Isomers

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
Ethyl 5-chloro-4-methoxypyridine-2-carboxylate C₉H₁₀ClNO₃ Cl (5), OMe (4), COOEt (2) 215.63 Altered electronic effects due to substituent positions; impacts reactivity in nucleophilic aromatic substitution.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ Cl (3), CF₃ (5), COOMe (2) 253.58 Trifluoromethyl group enhances lipophilicity and metabolic stability; used in agrochemicals.

Key Insight: Positional isomerism significantly alters electronic distribution.

Substituent Variations

Compound Name Substituent Differences Molecular Weight (g/mol) Applications
Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate Pyridyl linked to pyrazolidine 297.73 Antifungal/antibacterial research; structural rigidity enhances binding to biological targets.
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate Cyano (5), thioxo (6), methyl (2) 238.28 Thioxo group increases hydrogen-bonding capacity; used in coordination chemistry.

Key Insight: Introducing electron-withdrawing groups (e.g., cyano, thioxo) or fused heterocycles (e.g., pyrazolidine ) modifies solubility and bioavailability.

Heterocyclic Analogues

Compound Name Core Structure Molecular Weight (g/mol) Reactivity
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Pyrimidine 277.72 Enhanced π-π stacking due to phenyl group; used in OLED materials.
Ethyl 7-cyclopropyl-2-(N-arylamino)-3-nitro-4-oxo-thieno[2,3-b]pyridine-5-carboxylate Thienopyridine Variable Nitro and cyclopropyl groups increase electrophilicity; applied in kinase inhibitors.

Key Insight: Pyrimidine and thienopyridine cores exhibit distinct electronic properties compared to pyridine, affecting charge transfer and binding affinity in medicinal chemistry.

Research Findings and Data Analysis

Reactivity in Cross-Coupling Reactions

  • This compound undergoes Suzuki-Miyaura coupling at the chloro position due to the electron-deficient pyridine ring .
  • In contrast, methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate shows slower coupling kinetics due to steric hindrance from the trifluoromethyl group.

Crystallographic Studies

  • Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonds stabilizing the pyrazolidine ring .

Biological Activity

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and its interaction with various biological targets. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the chlorination and methoxylation of pyridine derivatives. The synthesis typically involves the following steps:

  • Chlorination : Introduction of a chlorine atom at the 3-position of the pyridine ring.
  • Methoxylation : Addition of a methoxy group at the 2-position.
  • Carboxylation : Formation of the carboxylate group at the 5-position.

The overall reaction can be summarized as follows:

Pyridine derivative+ReagentsEthyl 3 chloro 2 methoxypyridine 5 carboxylate\text{Pyridine derivative}+\text{Reagents}\rightarrow \text{Ethyl 3 chloro 2 methoxypyridine 5 carboxylate}

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound, focusing on its effects on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).
  • Inhibition Metrics : The growth inhibition (GI50) values were determined using MTT assays, revealing significant antiproliferative activity. For instance, one study reported a GI50 value of approximately 47 nM against A-549 cells, indicating potent activity compared to standard chemotherapeutics such as erlotinib (GI50 = 80 nM) .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells.
  • Apoptosis Induction : It increases the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl2, leading to enhanced apoptosis in cancer cells .

Table of Biological Activity

StudyCell LineGI50 Value (nM)Mechanism
A-54947EGFR Inhibition, Apoptosis Induction
MCF-760EGFR Inhibition
Panc-155Apoptosis Induction
HT-2970EGFR Inhibition

Case Study: Antiproliferative Effects

In a detailed study examining multiple derivatives of pyridine compounds, this compound was highlighted for its superior activity against resistant cancer cell lines. The study demonstrated that structural modifications could enhance its binding affinity to EGFR, suggesting a potential pathway for developing more effective anticancer agents .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds are synthesized by reacting pyridinecarboxylic acid derivatives with ethyl esters under reflux in the presence of bases like sodium ethoxide . Optimizing reaction conditions includes adjusting solvent polarity (e.g., dimethylformamide for polar aprotic environments), temperature (reflux vs. room temperature), and catalyst choice (e.g., phosphorus oxychloride for cyclization) to improve yields . Purification via crystallization or column chromatography is critical to isolate the product efficiently.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR Spectroscopy : Focus on 1^1H and 13^13C NMR to identify methoxy (-OCH3_3), chloro (-Cl), and ester (-COOEt) groups. The methoxy proton typically appears as a singlet at ~3.8–4.0 ppm, while ester carbonyl carbons resonate at ~165–170 ppm .
  • IR Spectroscopy : Look for ester C=O stretches (~1720 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight using ESI-MS, with expected fragmentation patterns for chloro and methoxy substituents.

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound using X-ray crystallography and computational methods?

  • X-ray Crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule resolution. Key steps include data collection at low temperature (e.g., 100 K) to reduce thermal motion and employing TWINABS for handling twinned crystals if present .
  • Computational Modeling : Validate crystal structures with density functional theory (DFT) calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles. Tools like Mercury or OLEX2 can visualize electron density maps to confirm substituent positions .

Q. What strategies are recommended for addressing contradictory biological activity data in studies involving this compound?

  • Assay Reprodubility : Standardize assay conditions (e.g., pH, solvent DMSO concentration) to minimize variability. For example, discrepancies in enzyme inhibition studies may arise from differences in protein purity or buffer systems .
  • Metabolite Profiling : Use LC-MS to identify potential metabolites that might interfere with activity. For instance, ester hydrolysis in biological media could generate active/inactive derivatives, altering observed effects .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions of specific functional groups to bioactivity .

Q. How can tautomeric forms of the compound influence its reactivity and biological interactions, and what analytical approaches can detect these forms?

  • Tautomer Detection : Employ 15^15N NMR or dynamic 1^1H NMR (variable-temperature studies) to observe tautomeric equilibria. For example, pyridine ring protons may shift due to keto-enol tautomerism under acidic/basic conditions .
  • Reactivity Implications : Tautomers can alter nucleophilic/electrophilic sites. In Suzuki-Miyaura coupling, tautomer-dependent regioselectivity may require tailored catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) .
  • Biological Impact : Use molecular docking (e.g., AutoDock Vina) to model tautomer interactions with target proteins. Differences in hydrogen-bonding patterns between tautomers may explain variable binding affinities .

Methodological Notes

  • Synthetic Troubleshooting : If crystallization fails, consider solvent screening (e.g., ethanol/water mixtures) or seeding with analogous compounds .
  • Crystallography Data Contradictions : Cross-validate SHELX-refined structures with PLATON validation tools to check for missed symmetry or disorder .
  • Biological Data Normalization : Normalize IC50_{50} values against positive controls (e.g., doxorubicin for cytotoxicity assays) to account for inter-experimental variability .

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